molecular formula C13H12N2 B13987447 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile CAS No. 138453-01-7

4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile

Cat. No.: B13987447
CAS No.: 138453-01-7
M. Wt: 196.25 g/mol
InChI Key: BMSYPCCQNDXLLS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile is a nitrile-substituted aromatic compound featuring a pyrrole ring with methyl groups at the 2- and 5-positions. The dimethyl-pyrrole moiety may enhance steric stability compared to bulkier substituents, as seen in diphenyl analogs .

Properties

CAS No.

138453-01-7

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(2,5-dimethyl-1H-pyrrol-3-yl)benzonitrile

InChI

InChI=1S/C13H12N2/c1-9-7-13(10(2)15-9)12-5-3-11(8-14)4-6-12/h3-7,15H,1-2H3

InChI Key

BMSYPCCQNDXLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis Approach

One of the most established methods for preparing pyrrole derivatives, including 4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile, is the Paal-Knorr synthesis. This classical method involves the cyclocondensation of 1,4-dicarbonyl compounds with primary amines or ammonia to form substituted pyrroles.

  • Typical Procedure :

    • Starting with 4-aminobenzonitrile and 2,5-hexanedione (a 1,4-diketone), the reaction proceeds under acidic conditions (e.g., catalytic p-toluenesulfonic acid in toluene) with reflux for 1.5 to 2 hours.
    • The amino group of 4-aminobenzonitrile condenses with the diketone to form the pyrrole ring bearing the benzonitrile substituent.
    • The product is then purified by column chromatography or recrystallization.
  • Example from Literature :

    • 4-Aminobenzonitrile (1.2 g, 0.0101 mol) mixed with 2,5-hexanedione (2.29 g, 0.02 mol) in methanol under acidic conditions at room temperature for 24 hours yields 4-(2,5-dimethyl-1-pyrrolyl)benzonitrile.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • Purification involves extraction with ethyl acetate, drying, and column chromatography using methanol in dichloromethane as eluent.
    • Yield: Approximately 75%-78% with melting points and spectral data confirming product identity.

One-Pot Tandem Synthesis Using Hydroxylamine and Triphosgene

A modern alternative involves the one-pot tandem conversion of aldehydes or ketones to nitriles using hydroxylamine hydrochloride and triphosgene, which can be adapted to synthesize nitrile-functionalized pyrroles.

  • Method Highlights :
    • Benzaldehyde derivatives react with hydroxylamine hydrochloride to form oximes.
    • Triphosgene facilitates dehydration of oximes to nitriles under mild conditions (60-80 °C).
    • This approach offers high yields (up to 97-99%) and avoids multi-step isolation.
    • Solvent choice is critical; acetonitrile is preferred for optimal conversion.
    • Although this method is more general for nitrile synthesis, it can be integrated into pyrrole synthesis workflows by preparing nitrile intermediates prior to ring closure.

Cyclization via 1,4-Diketones and Amines (Paal-Knorr Condensation Variant)

Another variant involves synthesizing 1,4-diketones from benzaldehyde and vinyl ketones, followed by cyclization with amines:

  • Procedure :
    • Benzaldehyde reacts with ethyl vinyl ketone to yield 1,4-diketones.
    • These diketones undergo Paal-Knorr condensation with suitable amines to form 1,5-diarylpyrroles.
    • This method allows substitution at the 2 and 5 positions of the pyrrole ring and can be tailored to introduce methyl groups at 2,5-positions.
    • Reaction times are short (30 minutes) under mild conditions, offering efficient synthesis routes.

Purification and Characterization

  • Purification methods include silica gel column chromatography using mixtures of hexane and ethyl acetate or methanol/dichloromethane.
  • Recrystallization from solvents such as chloroform/hexane or n-hexane is common.
  • Characterization typically involves:
    • Melting point determination.
    • Infrared (IR) spectroscopy showing characteristic nitrile stretch (~2210-2220 cm^-1).
    • Proton (^1H) and carbon (^13C) Nuclear Magnetic Resonance (NMR) spectroscopy confirming the pyrrole and aromatic protons and carbons.
    • Elemental analysis and High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Conditions Yield (%) Purification Method Key Characterization Data Reference
Paal-Knorr with 4-aminobenzonitrile and 2,5-hexanedione 4-Aminobenzonitrile, 2,5-hexanedione Acidic catalyst, reflux (1.5-24 h) 75-78 Column chromatography, recrystallization IR (2212 cm^-1), ^1H NMR, ^13C NMR, m.p. 98°C
One-pot tandem nitrile synthesis with hydroxylamine and triphosgene Benzaldehyde derivatives, hydroxylamine hydrochloride, triphosgene 60-80 °C, acetonitrile solvent Up to 99 Extraction, solvent evaporation High conversion, oxime intermediate observed
Paal-Knorr variant via 1,4-diketones and amines Benzaldehyde, ethyl vinyl ketone, amine Mild conditions, 30 min Not specified Chromatography Efficient formation of substituted pyrroles

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties[][3].

    Medicine: Explored for its potential as an inhibitor of specific enzymes, such as dihydrofolate reductase and enoyl ACP reductase[][3].

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices[][3].

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Pyrrole Substituents Nitrile Position Additional Functional Groups Molecular Formula Molecular Weight LogP
4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile 2,5-Dimethyl Para None C₁₃H₁₂N₂* ~196.25* N/A
4-(2,5-Diphenyl-1H-pyrrol-3-yl)benzonitrile 2,5-Diphenyl Para None C₂₃H₁₆N₂ 320.387 5.887
3-[4-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzonitrile 2,5-Dihydro Meta Benzoyl C₁₉H₁₆N₂O 288.350 N/A
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2,5-Dimethyl Varied Piperazinyl, Benzimidazole C₂₉H₃₂N₆ 472.61 N/A

*Calculated based on molecular formula.

Key Observations :

  • Conversely, diphenyl substitution increases aromaticity and lipophilicity (LogP = 5.887), favoring applications in hydrophobic environments .
  • Nitrile Position : The para-substituted nitrile in the target compound and diphenyl analog enables linear conjugation, whereas the meta-substituted nitrile in ’s compound may alter electronic properties and reactivity .

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and biopharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications supported by case studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, linked to a benzonitrile moiety. The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with benzonitrile under controlled conditions to yield the desired product with high purity.

1. Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, one study highlighted the ability of related compounds to inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression. Specifically, a derivative was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in cancer cell lines by downregulating c-Myc expression .

2. Immunomodulatory Effects

Another significant aspect of this compound is its role in enhancing monoclonal antibody production. Research indicates that 4-(2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative) improved cell-specific productivity in recombinant Chinese hamster ovary (rCHO) cells. This was achieved by suppressing cell growth while increasing glucose uptake and ATP levels during culture . The compound also modulated glycosylation patterns of antibodies, which is crucial for their therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly affecting the G0/G1 phase .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through various pathways, including the downregulation of survival proteins such as c-Myc .
  • Metabolic Modulation : Enhancements in glucose metabolism and ATP production suggest that this compound may influence cellular energy dynamics favorably for therapeutic applications .

Case Study 1: Monoclonal Antibody Production

In a controlled study involving rCHO cells, the application of 4-(2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide resulted in:

  • A 1.5-fold increase in monoclonal antibody concentration compared to control conditions.
  • Enhanced cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics:

  • A derivative demonstrated selective inhibition against BET family proteins.
  • It showed effective tumor suppression in xenograft models with favorable pharmacokinetic properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; cell cycle arrest
ImmunomodulatoryEnhances mAb production; affects glycosylation
Metabolic ModulationIncreases glucose uptake; ATP production

Q & A

Q. How are conflicting bioactivity data reconciled across studies?

  • Methodological Answer : Meta-analysis of published data identifies variables (e.g., cell line heterogeneity, assay conditions). Cross-laboratory validation using standardized protocols (e.g., NIH’s Assay Guidance Manual) ensures reproducibility. Bayesian statistics model uncertainty intervals for IC₅₀ comparisons .

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